molecular formula C16H12F2N2O4S B509109 N-(2,4-difluorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663168-53-4

N-(2,4-difluorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No.: B509109
CAS No.: 663168-53-4
M. Wt: 366.3g/mol
InChI Key: PHZSCUOCYUJWJL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a synthetic compound featuring a benzisothiazole 1,1-dioxide core linked to a propanamide chain substituted with a 2,4-difluorophenyl group. The 2,4-difluorophenyl moiety enhances lipophilicity and metabolic stability, while the benzisothiazole dioxo group may contribute to hydrogen bonding and electrostatic interactions in biological systems .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O4S/c17-10-5-6-13(12(18)9-10)19-15(21)7-8-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-6,9H,7-8H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZSCUOCYUJWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C15H10F2N2O4S
  • Molecular Weight : 352.31 g/mol
  • CAS Number : [Not explicitly provided in the results]

Synthesis

The synthesis of the compound involves the reaction of 2,4-difluorophenyl derivatives with 1,1-dioxido-3-oxo-1,2-benzisothiazol derivatives. The synthetic pathway typically includes the use of solvents like DMF (N,N-Dimethylformamide) and catalysts such as triethylamine. The yield for such reactions can vary but is reported to be between 40% to 60% for similar compounds in the literature .

Antioxidant Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antioxidant properties. For instance, compounds with similar structures showed IC50 values for DPPH radical scavenging ranging from 0.165 mM to 0.191 mM, indicating strong radical scavenging activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .

Cytotoxic Activity

Cytotoxicity assays against various cancer cell lines (e.g., LoVo and HCT-116) revealed that certain derivatives exhibited potent antiproliferative effects. For example:

CompoundCell LineViability (%)
3aLoVo23.5 ± 1.5
3fHCT-11622.7 ± 2.1
5aLoVo26.8 ± 1.3

These results indicate that the most active derivatives significantly reduced cell viability, suggesting a potential for inducing apoptosis through modulation of apoptosis regulators such as Bax and Bcl-2 .

The mechanism underlying the biological activity of this compound likely involves:

  • Inhibition of Enzymes : Similar compounds have been found to inhibit key enzymes involved in cancer metabolism and progression.
  • Induction of Apoptosis : Studies indicated that these compounds could activate both intrinsic and extrinsic apoptosis pathways by upregulating initiator caspases (caspases -8 and -9) and executioner caspase -3 .

Case Studies

Several studies have highlighted the efficacy of benzisothiazole derivatives in treating various conditions:

  • Colon Cancer : A study focused on derivatives like this compound showed promising results in reducing tumor growth in xenograft models.
  • Antiviral Activity : Research has indicated that related compounds exhibit antiviral properties against HIV by targeting viral proteases .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2,4-difluorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is C15H10F2N2O4SC_{15}H_{10}F_{2}N_{2}O_{4}S, with a molecular weight of approximately 352.31 g/mol. The compound features a benzisothiazole moiety which is significant for its biological activity.

Antifungal Activity

Research has demonstrated that compounds similar to this compound exhibit notable antifungal properties. A study highlighted the synthesis of related benzisothiazole derivatives that showed significant antifungal activity against various strains of Candida and Aspergillus species. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.12 µg/mL against Candida albicans, indicating potent antifungal efficacy comparable to established antifungal agents like itraconazole and fluconazole .

Potential in Cancer Therapy

The unique structure of this compound suggests potential applications in cancer therapy. Compounds containing benzisothiazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Further research into this compound could explore its efficacy against various cancer cell lines.

Environmental Applications

Benzisothiazole derivatives are also recognized for their role as environmental contaminants and their potential impact on aquatic life. Understanding the toxicity levels and environmental behavior of this compound is crucial for assessing its environmental safety and regulatory compliance .

Summary Table of Applications

Application Details
Antifungal ActivityEffective against Candida and Aspergillus species with low MIC values (0.12 µg/mL).
Antibacterial ActivityPotential to inhibit bacterial growth; further studies needed for specific effects.
Cancer TherapyPossible apoptosis induction in cancer cells; requires more research for validation.
Environmental ImpactToxicity assessments necessary due to potential effects on aquatic ecosystems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural similarities with derivatives bearing variations in the aromatic substituent on the propanamide chain. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
N-(3-Acetylphenyl) analog 3-Acetylphenyl C₁₈H₁₆N₂O₅S 372.395 Higher polarity due to acetyl group
N-(2,4-dimethoxyphenyl) analog 2,4-Dimethoxyphenyl C₁₈H₁₈N₂O₆S 414.408 Increased solubility (methoxy groups)
N-(2-(trifluoromethyl)phenyl) analog 2-Trifluoromethyl C₁₇H₁₄F₃N₂O₄S 405.362 Enhanced lipophilicity (CF₃ group)
N-(3-methoxyphenyl) analog 3-Methoxyphenyl C₁₇H₁₆N₂O₅S 360.384 Moderate logP (balance of OCH₃)
N-phenyl analog Phenyl C₁₆H₁₄N₂O₄S 330.358 Baseline for comparison (no substituent)

Key Observations :

  • Lipophilicity : The trifluoromethyl group in significantly increases logP, favoring membrane permeability.
  • Solubility : Methoxy-substituted analogs (e.g., ) exhibit improved aqueous solubility compared to fluorinated or acetylated derivatives.
  • Metabolic Stability : Fluorinated derivatives (e.g., the target compound) resist oxidative metabolism, while acetylated analogs () may undergo hydrolysis or conjugation .

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